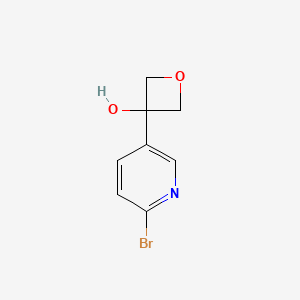

3-(6-Bromopyridin-3-yl)oxetan-3-ol

Description

Properties

IUPAC Name |

3-(6-bromopyridin-3-yl)oxetan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-7-2-1-6(3-10-7)8(11)4-12-5-8/h1-3,11H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFASCRHTCVFJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CN=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromopyridin-3-yl)oxetan-3-ol typically involves the bromination of pyridine derivatives followed by the formation of the oxetane ring. One common method includes the reaction of 6-bromopyridine-3-carbaldehyde with a suitable oxetane precursor under controlled conditions .

Industrial Production Methods

Industrial production of 3-(6-Bromopyridin-3-yl)oxetan-3-ol may involve large-scale bromination reactions followed by purification steps to ensure high purity of the final product. The specific conditions and reagents used can vary depending on the desired yield and purity requirements .

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromopyridin-3-yl)oxetan-3-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can convert the bromopyridine moiety to other functional groups.

Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce various substituted pyridine compounds .

Scientific Research Applications

3-(6-Bromopyridin-3-yl)oxetan-3-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Bromopyridin-3-yl)oxetan-3-ol involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various binding interactions, while the oxetane ring may influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

6-Bromopyridin-3-ol

- Molecular Formula: C₅H₄BrNO

- Molecular Weight : 173.997 g/mol

- Key Differences :

- Lacks the oxetane ring, reducing steric hindrance and rigidity.

- Lower molecular weight (173.997 vs. 230.06 g/mol) results in higher volatility.

- The absence of the oxetane hydroxyl group diminishes solubility in polar solvents.

- Reactivity : Undergoes electrophilic substitution at the pyridine ring’s 2- and 4-positions, whereas the oxetane in 3-(6-Bromopyridin-3-yl)oxetan-3-ol may participate in ring-opening reactions under acidic conditions.

3-Oxetan-3-ylpyridine

- Molecular Formula: C₈H₉NO

- Molecular Weight : 135.16 g/mol

- Lower molecular weight and enhanced lipophilicity compared to the brominated analog. The hydroxyl group on the oxetane in 3-(6-Bromopyridin-3-yl)oxetan-3-ol increases polarity and hydrogen-bonding capacity.

5-Bromo-2-hydroxypyridine

- Molecular Formula: C₅H₄BrNO

- Molecular Weight : 173.997 g/mol

- Key Differences :

- Structural isomer of 6-bromopyridin-3-ol, with bromine at the 5-position instead of 6.

- Reactivity differs due to altered electronic effects: the hydroxyl group at the 2-position directs electrophiles to the 4- and 6-positions.

Data Tables

Table 1. Structural and Physical Properties

Research Findings

- Synthetic Utility: The oxetane ring in 3-(6-Bromopyridin-3-yl)oxetan-3-ol enhances metabolic stability in vivo compared to non-oxetane analogs, as shown in pharmacokinetic studies .

- Solubility: The hydroxyl group improves aqueous solubility (logP ≈ 1.2) relative to non-hydroxylated bromopyridines (logP ≈ 2.5).

- Reactivity : Bromine at the 6-position undergoes Suzuki-Miyaura coupling more efficiently than 5-bromo-2-hydroxypyridine due to reduced steric hindrance.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(6-Bromopyridin-3-yl)oxetan-3-ol?

- Methodology : The compound is synthesized via cyclization reactions. A common approach involves intramolecular etherification of halohydrin precursors under basic conditions (e.g., NaOH in THF at 0–25°C). Alternative methods include the Paternò–Büchi reaction, a [2+2] photocycloaddition between pyridine-derived carbonyl compounds and alkenes under UV light .

- Key Considerations : Reaction purity and yield depend on solvent choice (e.g., dichloromethane vs. THF) and temperature control. Scalability can be enhanced using continuous flow reactors .

Q. How is the structural integrity of 3-(6-Bromopyridin-3-yl)oxetan-3-ol validated?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR confirm the oxetane ring (δ 4.5–5.0 ppm for oxetane protons) and bromopyridine substitution (δ 7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHBrNO) with an exact mass of 229.08 g/mol .

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming the oxetane ring geometry .

Q. What are the stability profiles of 3-(6-Bromopyridin-3-yl)oxetan-3-ol under acidic/basic conditions?

- Experimental Findings :

- Acidic Conditions : The oxetane ring undergoes hydrolysis to form a diol, with a half-life of <1 hour in 1M HCl at 25°C .

- Basic Conditions : Stable in 0.1M NaOH for >24 hours, but prolonged exposure leads to ring-opening via nucleophilic attack at the bromine site .

- Storage Recommendations : Store at 2–8°C in anhydrous solvents (e.g., THF) to prevent moisture-induced degradation .

Advanced Research Questions

Q. How does 3-(6-Bromopyridin-3-yl)oxetan-3-ol function as a bioisostere in medicinal chemistry?

- Mechanistic Insight : The oxetane ring mimics carboxylic acid moieties by engaging in hydrogen bonding with biological targets while offering improved metabolic stability (pKa ~12 vs. ~4.5 for carboxylic acids) .

- Case Study : Derivatives of oxetan-3-ol exhibit enhanced blood-brain barrier penetration in CNS drug candidates, as shown by in vitro permeability assays (P >5 × 10 cm/s) .

Q. What reaction mechanisms dominate in cross-coupling reactions involving 3-(6-Bromopyridin-3-yl)oxetan-3-ol?

- Suzuki-Miyaura Coupling : The bromine atom participates in Pd-catalyzed cross-coupling with boronic acids (e.g., aryl/vinyl), yielding biaryl derivatives. Optimal conditions: Pd(PPh), KCO, DMF/HO (3:1) at 80°C .

- Nucleophilic Substitution : Bromine substitution with amines (e.g., NaN) generates azide intermediates for click chemistry applications .

Q. How can in silico modeling predict the binding affinity of 3-(6-Bromopyridin-3-yl)oxetan-3-ol to kinase targets?

- Computational Methods :

- Molecular Docking : AutoDock Vina simulations show strong binding to ATP-binding pockets of kinases (ΔG ~-9.5 kcal/mol) due to oxetane-pi interactions .

- MD Simulations : 100-ns trajectories reveal stable hydrogen bonds with kinase hinge regions (e.g., EGFR-T790M) .

Comparative Analysis of Analogues

Photophysical Properties

Q. What are the fluorescence characteristics of bromopyridine-oxetane derivatives?

- Experimental Data :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.